molecular formula C16H19N3O5S2 B2386226 N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 797775-12-3

N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2386226
CAS No.: 797775-12-3
M. Wt: 397.46
InChI Key: OHNKPRDFTKSPNQ-UHFFFAOYSA-N
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Description

N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin Analogues: These compounds contain furan and pyrazole scaffolds and are used as antimicrobial agents.

    Furan-2-yl Derivatives: These compounds exhibit various biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

N-{4-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide stands out due to its unique combination of a furan ring, a pyrazole ring, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-3-26(22,23)18-13-8-6-12(7-9-13)14-11-15(16-5-4-10-24-16)19(17-14)25(2,20)21/h4-10,15,18H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNKPRDFTKSPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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